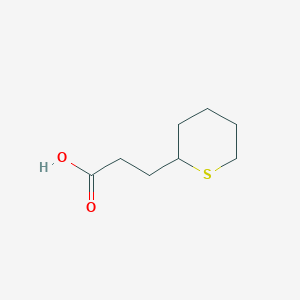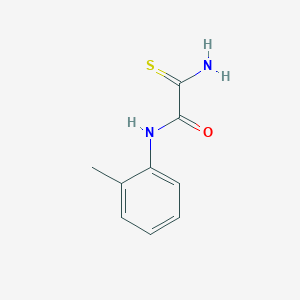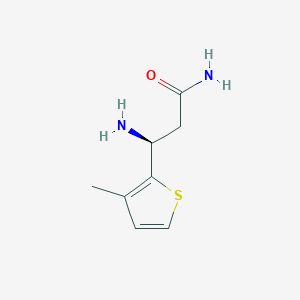
(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is an organic compound that features an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Implementing large-scale purification methods such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound is explored for its electronic properties in the development of organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites of proteins.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-thienyl)propanamide: Similar structure but lacks the methyl group on the thiophene ring.
(3S)-3-Amino-3-(3-methylfuran-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1 |
InChI Key |
RCVLUBWCYDSDKY-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


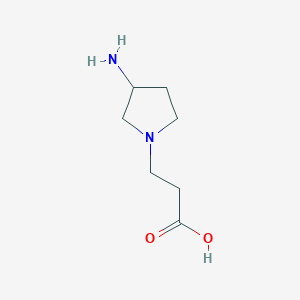
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
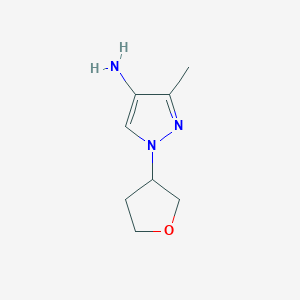
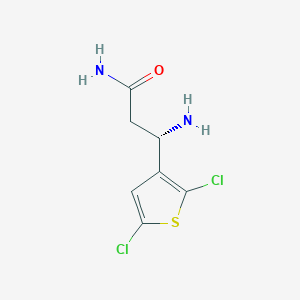

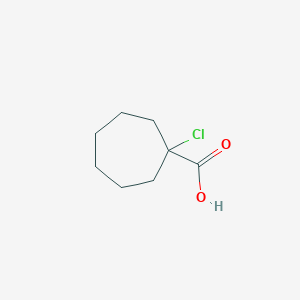
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)


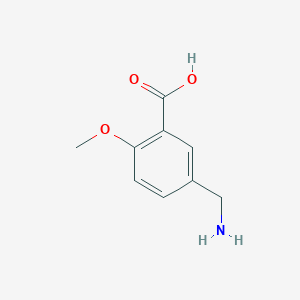
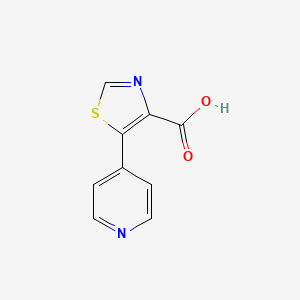
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
